molecular formula C13H17N B8613867 3-(1H-Inden-1-yl)-N-methylpropan-1-amine CAS No. 61850-88-2

3-(1H-Inden-1-yl)-N-methylpropan-1-amine

Cat. No.: B8613867
CAS No.: 61850-88-2
M. Wt: 187.28 g/mol
InChI Key: ZRSGKFHRFDNNSP-UHFFFAOYSA-N
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Description

3-(1H-Inden-1-yl)-N-methylpropan-1-amine is a synthetic amine compound of interest in chemical and pharmaceutical research. The structure incorporates a 1H-indene moiety linked to a N-methylpropan-1-amine chain. The indene group is a fused bicyclic system that can impart unique steric and electronic properties, potentially making this molecule a valuable intermediate. Research applications for this compound may include its use as a building block in organic synthesis, particularly in the development of more complex molecules for material science or medicinal chemistry. As a secondary amine, it can undergo various reactions, such as salt formation, acylation, and reductive amination, to create a diverse array of derivatives . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

61850-88-2

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

3-(1H-inden-1-yl)-N-methylpropan-1-amine

InChI

InChI=1S/C13H17N/c1-14-10-4-6-12-9-8-11-5-2-3-7-13(11)12/h2-3,5,7-9,12,14H,4,6,10H2,1H3

InChI Key

ZRSGKFHRFDNNSP-UHFFFAOYSA-N

Canonical SMILES

CNCCCC1C=CC2=CC=CC=C12

Origin of Product

United States

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(1H-Inden-1-yl)-N-methylpropan-1-amine typically involves the reductive amination of 2-(1H-inden-1-yl)acetaldehyde with N-methylpropan-1-amine. This method has been shown to yield compounds with moderate to excellent yields, emphasizing the compound's versatility as a ligand precursor for transition metal complexes . Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it a candidate for further pharmaceutical development. Key findings include:

  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, potentially involving apoptosis induction and cell cycle arrest .
  • Antimicrobial Activity: The compound has demonstrated effectiveness against certain bacterial strains, indicating its potential as an antimicrobial agent .

Potential Applications in Drug Development

The unique structural features of this compound contribute to its potential applications in drug development:

Ligand Development

Due to its ability to form stable complexes with transition metals, this compound can serve as a ligand in the synthesis of metal-organic frameworks (MOFs) which are useful in catalysis and gas storage applications .

Pharmacophore Design

The molecular structure allows for modifications that could enhance its pharmacological properties. By integrating it into larger molecular frameworks, researchers can design novel drugs targeting specific biological pathways .

Case Studies

Several studies have explored the applications of this compound:

Study ReferenceFocusFindings
Synthesis of IndenylethylaminesDeveloped a flexible synthesis route; confirmed structural characteristics via NMR and X-ray analysis.
Biological Activity ScreeningIdentified anticancer and antimicrobial properties; proposed mechanisms for action.
Drug Development PotentialDiscussed the role of nitrogen in forming hydrogen bonds with receptors, enhancing drug-likeness.

Comparison with Similar Compounds

Desipramine (3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine)

  • Structure : Replaces the indenyl group with a dibenzoazepine tricyclic system.
  • Activity: A tricyclic antidepressant (TCA) inhibiting norepinephrine and serotonin reuptake .
  • Synthesis : Typically involves reductive amination of ketone intermediates, similar to methods in for chlorinated maprotiline analogues (79% yield via hydrogenation) .
Compound Molecular Formula Molecular Weight Core Structure Pharmacological Class Reference
3-(1H-Inden-1-yl)-N-methylpropan-1-amine C₁₃H₁₇N 187.28 Indenyl Not reported -
Desipramine C₁₈H₂₂N₂ 266.38 Dibenzoazepine Tricyclic antidepressant

Azidobupramine (N-(3-(3-azido-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl)-N-methylbut-3-yn-1-amine)

  • Structure : Features an azide-substituted dibenzoazepine and a terminal alkyne.
  • Synthesis : Synthesized via nucleophilic substitution (50% yield) and evaluated for neurotransmitter transporter inhibition .
  • Key Difference : The azide and alkyne groups enable click chemistry applications, absent in the indenyl compound.

Impact of Aromatic System Modifications

Indole Derivatives (1-(1H-Indol-3-yl)-N-methylpropan-2-amine)

  • Structure : Substitutes indenyl with an indole ring, altering electronic properties and hydrogen-bonding capacity .
  • Activity : Indole derivatives often target serotonin receptors, suggesting the indenyl compound may have distinct binding preferences.

Carbazole Derivatives (3-(9H-Carbazol-9-yl)-N-methylpropan-1-amine)

  • Structure : Utilizes a carbazole system, which enhances π-π stacking interactions in antiproliferative agents .
  • Comparison : The indenyl group’s smaller fused ring system may reduce steric hindrance compared to carbazole.

Functional Group and Linker Modifications

PRMT Inhibitors (N-Methylpropan-1-amine Linkers)

  • : Modifications to the N-methylpropan-1-amine linker (e.g., trifluoromethyl or aryl additions) showed minimal improvement in IC₅₀ values for BRD4 bromodomain inhibition. For example:
    • Compound 6 (trifluoromethyl at R1): IC₅₀ = 0.40 μM.
    • Compound 9 (aryl addition at linker C3): IC₅₀ = 0.80 μM .
  • Implication : The indenyl group’s planar structure may offer better target engagement than bulkier substituents.
Compound R1 Substituent Linker Modification IC₅₀ (μM) Reference
5 Methyl None 0.45
6 Trifluoromethyl None 0.40
9 Trifluoromethyl C3 aryl addition 0.80

Halogenated Analogues (Chlorinated Maprotiline)

  • Structure: 3-(1,8-Dichloro-9,10-ethanoanthracen-11-yl)-N-methylpropan-1-amine incorporates chlorine atoms for enhanced lipophilicity .
  • Activity : Antiproliferative effects in cancer models, suggesting halogenation as a viable strategy for the indenyl compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1H-Inden-1-yl)-N-methylpropan-1-amine, and how can reaction yields be optimized?

  • Methodological Answer : A robust approach involves palladium-catalyzed cross-coupling reactions, analogous to procedures used for structurally related amines. For example, Sonogashira coupling or Buchwald-Hartwig amination can be adapted by substituting starting materials (e.g., indenyl halides and propanamine derivatives). Optimization typically includes screening catalysts (e.g., Pd(PPh₃)₂Cl₂, CuI), bases (e.g., Et₃N), and solvents (e.g., DMF, THF). Reaction monitoring via TLC or HPLC and purification via flash chromatography (e.g., 10–40% EtOAc in pentane) can improve yields .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications for similar tertiary amines:

  • Acute Toxicity (H302) : Use fume hoods and closed systems to minimize inhalation.
  • Skin/Eye Irritation (H315/H319) : Wear nitrile gloves, face shields, and safety goggles.
  • Engineering Controls : Implement local exhaust ventilation and conduct regular air quality checks.
    Emergency procedures include rinsing eyes with water for ≥15 minutes and using activated charcoal for accidental ingestion .

Q. How can the purity of this compound be validated post-synthesis?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR chemical shifts (e.g., δ 2.6–3.2 ppm for methylamine protons).
  • HPLC-DAD : Use reverse-phase C18 columns with gradient elution (acetonitrile/water + 0.1% formic acid) to detect impurities (<0.1% threshold).
  • Mass Spectrometry : Validate molecular ion peaks ([M+H]⁺) and fragmentation patterns .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in catalytic systems?

  • Methodological Answer : The indenyl group’s electron-rich aromatic system and steric bulk influence reactivity. Computational studies (DFT) can model interactions with metal catalysts (e.g., Pd or Ru complexes), predicting regioselectivity in cross-coupling reactions. Experimental validation via kinetic profiling (e.g., variable-temperature NMR) and isotopic labeling (e.g., ¹³C-tracing) can elucidate rate-determining steps .

Q. How can contradictory data on the compound’s metabolic stability be resolved?

  • Methodological Answer : Address discrepancies by standardizing assays:

  • In Vitro Liver Microsomes : Use pooled human microsomes with NADPH cofactors and monitor metabolites via LC-MS/MS.
  • Species-Specific Variability : Compare rodent vs. human CYP450 isoform activity (e.g., CYP2D6, CYP3A4).
  • Positive Controls : Include desipramine (a structurally related tricyclic antidepressant) for benchmarking .

Q. What strategies are effective for identifying and quantifying trace impurities in this compound?

  • Methodological Answer : Employ orthogonal methods:

  • GC-MS : Detect volatile impurities (e.g., residual solvents).
  • Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is incomplete.
  • EP Reference Standards : Use certified impurities (e.g., desmethyl analogs) for calibration .

Q. How does the compound interact with biological targets such as monoamine transporters?

  • Methodological Answer : Conduct competitive binding assays using radiolabeled ligands (e.g., [³H]nisoxetine for norepinephrine transporters). Pair with functional assays (e.g., fluorescent substrate uptake in HEK293 cells) to determine IC₅₀ values. Molecular docking (e.g., AutoDock Vina) can predict binding poses in silico .

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